molecular formula C10H17N B599701 6-Azatricyclo[5.3.1.03,11]undecane CAS No. 197382-61-9

6-Azatricyclo[5.3.1.03,11]undecane

Cat. No.: B599701
CAS No.: 197382-61-9
M. Wt: 151.253
InChI Key: AHFKNZHMQBLPDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Cyclobuta[de]quinoline is a heterocyclic compound that features a fused ring system combining a cyclobutane ring with a quinoline moiety. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Cyclobuta[de]quinoline can be synthesized through various methods, including the iodine-catalyzed Povarov reaction. This reaction involves the use of aromatic aldehydes, amines, and cyclobutanone in tetrahydrofuran (THF) under reflux conditions . The reaction is notable for its mild conditions, high yields, and the use of a metal-free catalyst.

Industrial Production Methods: While specific industrial production methods for 1H-Cyclobuta[de]quinoline are not extensively documented, the principles of green chemistry and cost-effective synthesis are often applied. Transition-metal-free catalysis and environmentally friendly solvents are preferred to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1H-Cyclobuta[de]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated derivatives.

Scientific Research Applications

1H-Cyclobuta[de]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H-Cyclobuta[de]quinoline exerts its effects is closely related to its interaction with molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to antibacterial effects . The compound’s structure allows it to interact with various biological targets, making it a versatile molecule in drug discovery.

Comparison with Similar Compounds

Uniqueness: 1H-Cyclobuta[de]quinoline stands out due to its fused cyclobutane-quinoline structure, which imparts unique chemical reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

197382-61-9

Molecular Formula

C10H17N

Molecular Weight

151.253

InChI

InChI=1S/C10H17N/c1-2-7-6-8-4-5-11-9(3-1)10(7)8/h7-11H,1-6H2

InChI Key

AHFKNZHMQBLPDX-UHFFFAOYSA-N

SMILES

C1CC2CC3C2C(C1)NCC3

Synonyms

1H-Cyclobuta[de]quinoline(9CI)

Origin of Product

United States

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